1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane
Overview
Description
1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-(prop-2-yn-1-yl)cyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Addition Reactions: The prop-2-yn-1-yl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, or boron reagents are used, often in the presence of catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as alcohols, nitriles, or amines are formed.
Addition Products: The addition of electrophiles to the prop-2-yn-1-yl group results in various substituted cyclobutane derivatives.
Oxidation Products: Oxidation leads to the formation of cyclobutanols or cyclobutanones.
Scientific Research Applications
1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers explore its potential as a building block for drug discovery and development, particularly in the design of molecules with specific biological activities.
Chemical Biology: The compound is utilized in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In addition reactions, the prop-2-yn-1-yl group undergoes electrophilic addition, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclobutane ring.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-(prop-2-yn-1-yl)cyclobutane: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-(but-2-yn-1-yl)cyclobutane: Similar but with a but-2-yn-1-yl group instead of a prop-2-yn-1-yl group.
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane: Similar but with a prop-2-en-1-yl group instead of a prop-2-yn-1-yl group.
Uniqueness
1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane is unique due to the presence of both a bromomethyl group and a prop-2-yn-1-yl group on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-(bromomethyl)-1-prop-2-ynylcyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br/c1-2-4-8(7-9)5-3-6-8/h1H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJDSEZANNCYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950577-94-3 | |
Record name | 1-(bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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